molecular formula C16H21NO5 B2551263 2-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid CAS No. 2377030-62-9

2-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid

Cat. No.: B2551263
CAS No.: 2377030-62-9
M. Wt: 307.346
InChI Key: FZVMIESSVNZILO-UHFFFAOYSA-N
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Description

This compound features an indole core substituted at position 1 with a tert-butoxycarbonyl (Boc) protecting group and at position 2 with both a methoxymethyl ether and a carboxylic acid moiety. The Boc group enhances solubility in organic solvents and serves as a temporary protective strategy for amines in synthetic pathways .

Properties

IUPAC Name

2-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-15(2,3)22-14(20)17-12-8-6-5-7-11(12)9-16(17,10-21-4)13(18)19/h5-8H,9-10H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVMIESSVNZILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2CC1(COC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid is a derivative of indole-2-carboxylic acid, a compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and structure-activity relationships (SAR).

  • Molecular Formula : C13H23NO5
  • Molecular Weight : 273.33 g/mol
  • CAS Number : 1256390-86-9

Biological Activity Overview

Indole derivatives, including this compound, have been studied for their potential as inhibitors in various biological pathways. The compound's structure suggests it may interact with key enzymes involved in metabolic processes.

  • Inhibition of Enzymes : The compound has shown potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are crucial in tryptophan metabolism and immune response modulation. Inhibiting these enzymes can enhance anti-tumor immunity by preventing the depletion of tryptophan, an amino acid essential for T-cell function .
  • Antiviral Activity : Recent studies have highlighted the compound's potential as an antiviral agent, specifically against HIV. It was observed to inhibit HIV integrase activity, which is vital for viral replication. The compound's binding conformation allows it to chelate magnesium ions in the active site of integrase, significantly enhancing its inhibitory effects .

Structure-Activity Relationships (SAR)

The biological activity of indole derivatives is often influenced by structural modifications. For instance:

  • Substitution at the C3 position of the indole core has been shown to improve integrase inhibitory activity significantly.
  • The introduction of hydrophobic groups enhances binding affinity and specificity towards target enzymes .

Table 1: Summary of Biological Activities and IC50 Values

CompoundTarget EnzymeIC50 Value (μM)Reference
Compound 9o-1IDO11.17
Compound 9o-1TDO1.55
Compound 3HIV Integrase0.13
Compound 1HIV Integrase32.37

Case Study 1: Dual Inhibition of IDO1 and TDO

A study synthesized various indole derivatives and evaluated their inhibitory effects on IDO1 and TDO. Among them, compound 9o-1 emerged as a potent dual inhibitor with low micromolar IC50 values, suggesting its potential for cancer immunotherapy applications .

Case Study 2: Antiviral Efficacy Against HIV

In another investigation, derivatives of indole-2-carboxylic acid were tested for their ability to inhibit HIV integrase. The most effective derivative exhibited an IC50 value of 0.13 μM, demonstrating significant antiviral activity and suggesting a promising avenue for the development of new antiretroviral therapies .

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent in various medical conditions, particularly due to its structural similarity to known pharmacophores.

  • Anticancer Activity : Research has indicated that indole derivatives can exhibit significant cytotoxicity against cancer cell lines. For instance, compounds with similar structures have shown IC50 values below 10 µM against A-431 cells, suggesting strong anticancer potential.
  • Neuroprotective Effects : Studies have explored the neuroprotective properties of indole derivatives, with some demonstrating efficacy in reducing neuronal damage in models of oxidative stress and seizure activity.

Biochemical Research

The compound's ability to modulate biological pathways makes it a candidate for biochemical studies.

  • Enzyme Inhibition : Indole derivatives are often explored for their role as enzyme inhibitors. Specific derivatives have shown promise in inhibiting enzymes involved in inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.

Material Science

In addition to biological applications, this compound may find use in material science due to its unique chemical structure.

  • Polymer Chemistry : The presence of functional groups allows for the potential incorporation of this compound into polymer matrices, which could enhance the properties of materials used in drug delivery systems or coatings.

Data Tables

Application TypeActivity DescriptionReference
Anticancer ActivityIC50 < 10 µM against A-431 cancer cells
Neuroprotective EffectsReduced neuronal damage in oxidative stress models
Enzyme InhibitionInhibition of pro-inflammatory enzymes

Case Study 1: Anticancer Activity

A study evaluated various indole derivatives for their cytotoxic effects on cancer cell lines. Modifications to the indole structure significantly influenced anticancer efficacy. Some derivatives achieved IC50 values lower than those of established chemotherapeutics, indicating their potential as effective anticancer agents.

Case Study 2: Neuroprotective Effects

Research on neuroprotective compounds has highlighted the role of indole derivatives in protecting neurons from oxidative stress-induced damage. Certain modifications enhanced their ability to cross the blood-brain barrier, suggesting their utility in treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Indole Derivatives

Substituent Positioning and Functional Group Variations

7-Chloro-3-Methyl-1H-Indole-2-Carboxylic Acid (CAS: 16381-48-9)
  • Substituents : Position 2 (carboxylic acid), position 3 (methyl), position 7 (chlorine).
  • Key Differences : Lacks the Boc and methoxymethyl groups. The chlorine atom increases electrophilicity, while the methyl group at position 3 introduces steric hindrance.
  • Applications : Primarily used in R&D settings; hazardous due to reactive chlorine .
5-Methoxy-1-(4-Methoxyphenyl)-2-Methyl-1H-Indole-3-Carboxylic Acid (CAS: 19616-11-6)
  • Substituents : Position 1 (4-methoxyphenyl), position 2 (methyl), position 3 (carboxylic acid), position 5 (methoxy).
  • The carboxylic acid at position 3 (vs. position 2 in the target) alters hydrogen-bonding interactions .
Methyl 2-Methyl-1H-Indole-3-Carboxylate (CAS: 65417-22-3)
  • Substituents : Position 2 (methyl), position 3 (ester).
  • Key Differences : The ester group at position 3 reduces polarity compared to the free carboxylic acid in the target compound. The absence of Boc or methoxymethyl groups simplifies synthetic routes .

Electronic and Steric Effects

  • Methoxymethyl vs. Methyl/Chloro : The methoxymethyl group in the target compound donates electrons via its oxygen atom, reducing the carboxylic acid's acidity (predicted pKa ~3.5–4.0) compared to chlorine-containing analogs (pKa ~2.8–3.2) .

Pharmacological and Physicochemical Properties

Property Target Compound 7-Chloro-3-Methylindole-2-Carboxylic Acid 5-Methoxy-1-(4-Methoxyphenyl)-Indole-3-Carboxylic Acid
Molecular Weight ~325.3 g/mol 209.6 g/mol 311.3 g/mol
LogP (Predicted) 2.8–3.2 2.1–2.5 3.5–4.0
Aqueous Solubility Low (Boc group dominance) Moderate (polar carboxylic acid) Low (aromatic substituents)
Reactivity Acid-labile Boc cleavage Stable under acidic conditions Stable, but prone to demethylation

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